molecular formula C12H7NOS B1613840 3-(3-Cyanobenzoyl)thiophene CAS No. 861224-01-3

3-(3-Cyanobenzoyl)thiophene

Cat. No.: B1613840
CAS No.: 861224-01-3
M. Wt: 213.26 g/mol
InChI Key: RQKCISKXZLAQIC-UHFFFAOYSA-N
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Description

3-(3-Cyanobenzoyl)thiophene is an organic compound with the molecular formula C12H7NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a cyanobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and materials science.

Biochemical Analysis

Biochemical Properties

3-(3-Cyanobenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit interactions with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of tumor cells by interfering with cell cycle progression and inducing apoptosis . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation over time, leading to changes in their biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may exhibit therapeutic effects, while high doses can lead to toxicity and adverse effects. For example, thiophene derivatives have been shown to exhibit dose-dependent anti-inflammatory and anticancer activities . At higher doses, these compounds may cause liver and kidney toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, thiophene derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . For example, thiophene derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiophene derivatives have been observed to localize in the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanobenzoyl)thiophene typically involves the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of thiophene with 3-cyanobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of thiophene and 3-cyanobenzoyl chloride are reacted in the presence of a Lewis acid catalyst.

    Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors may be used, allowing for better control of reaction conditions and minimizing side reactions.

    Purification and Isolation: The product is purified using industrial-scale techniques such as distillation, crystallization, or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanobenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (mCPBA).

    Reduction: The cyanobenzoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (mCPBA) in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 3-(3-Aminobenzoyl)thiophene.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

3-(3-Cyanobenzoyl)thiophene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its biological activity and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Cyanobenzoyl)thiophene: Similar structure but with the cyanobenzoyl group at a different position.

    3-(4-Cyanobenzoyl)thiophene: Another positional isomer with the cyanobenzoyl group at the 4-position.

    3-(3-Cyanophenyl)thiophene: Lacks the carbonyl group, only has the cyanophenyl group attached to the thiophene ring.

Uniqueness

3-(3-Cyanobenzoyl)thiophene is unique due to the specific positioning of the cyanobenzoyl group, which influences its reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in materials science and pharmaceuticals.

Properties

IUPAC Name

3-(thiophene-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12(14)11-4-5-15-8-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKCISKXZLAQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641828
Record name 3-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861224-01-3
Record name 3-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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